2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxyphenoxy group and an indole moiety linked through an acetohydrazide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to form 4-bromo-2-methoxyphenol.
Coupling with Acetohydrazide: The brominated intermediate is then reacted with acetohydrazide under controlled conditions to form the hydrazide derivative.
Condensation with Indole Derivative: The final step involves the condensation of the hydrazide derivative with an indole aldehyde to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the methoxyphenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The brominated phenoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxyphenol
- 2-(4-bromo-2-methoxyphenoxy)methyl-2-methyloxirane
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
What sets 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide apart is its unique combination of a brominated methoxyphenoxy group and an indole moiety
Properties
Molecular Formula |
C19H18BrN3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-23-11-13(15-5-3-4-6-16(15)23)10-21-22-19(24)12-26-17-8-7-14(20)9-18(17)25-2/h3-11H,12H2,1-2H3,(H,22,24)/b21-10+ |
InChI Key |
DAGRNYBBJDZXHP-UFFVCSGVSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)OC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=C(C=C(C=C3)Br)OC |
Origin of Product |
United States |
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